Cadmium(II)acetatexhydrate
Description
Significance of Cadmium(II) Coordination Chemistry in Contemporary Science
The coordination chemistry of cadmium(II) is a subject of significant interest in modern science due to the element's flexible coordination behavior. mdpi.com As a d¹⁰ metal ion, cadmium(II) exhibits no crystal field stabilization energy, allowing it to adopt a wide range of coordination numbers, from as low as two to as high as eight, and geometries, including tetrahedral, octahedral, and pentagonal-bipyramidal. mdpi.comresearchgate.net This versatility enables the construction of diverse and complex molecular architectures, including coordination polymers and metal-organic frameworks (MOFs). mdpi.comiucr.orguab.cat
The ability to form such varied structures is a powerful tool in crystal engineering, allowing for the design of materials with specific properties and functionalities. mdpi.com For instance, cadmium(II) carboxylate complexes are of particular interest for their potential photochemical and photocatalytic properties. uab.cat Furthermore, the study of cadmium(II) coordination compounds is relevant to biological systems, as Cd(II) can substitute for Zn(II) in some enzymes, providing a spectroscopic probe to study the structure and function of these biomolecules. researchgate.netiucr.org
Scope and Academic Relevance of Cadmium(II) Acetate (B1210297) Hydrate (B1144303) Studies as a Precursor Material
Cadmium(II) acetate hydrate is a widely utilized precursor in the synthesis of various advanced materials, particularly semiconductor nanoparticles. Its academic relevance is underscored by its frequent use in research focused on creating materials with tailored optical and electronic properties.
Synthesis of Cadmium-Containing Nanoparticles:
A primary application of cadmium(II) acetate hydrate is in the production of cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) nanoparticles. mdpi.comasianpubs.org These materials are significant for their quantum confinement effects, which lead to size-dependent optical and electronic properties. Various synthetic methods employ cadmium(II) acetate hydrate as the cadmium source:
Chemical Precipitation: This is a common and straightforward method for producing CdS nanoparticles. mdpi.compastic.gov.pkproquest.com For example, an aqueous solution of cadmium acetate can be reacted with a sulfur source like sodium sulfide or thioacetamide (B46855) to precipitate CdS nanoparticles. mdpi.compastic.gov.pk The reaction conditions, such as temperature and precursor concentration, can be adjusted to control the size and morphology of the resulting nanoparticles. mdpi.com
Hydrothermal and Solvothermal Methods: These techniques involve carrying out the synthesis in a sealed vessel at elevated temperatures and pressures. mdpi.comworldscientific.com For instance, CdS nanoparticles have been synthesized hydrothermally using cadmium acetate and a sulfur source. mdpi.comworldscientific.com
Microwave-Assisted Synthesis: This method utilizes microwave radiation to rapidly heat the reaction mixture, leading to a faster synthesis of nanoparticles. mdpi.com
Sonochemical Method: This approach uses ultrasound to induce cavitation, which creates localized high-temperature and high-pressure zones, facilitating the chemical reaction and formation of nanoparticles. mdpi.com
Sol-Gel Method: This technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) that is then gelled to form a solid network. mdpi.com
The table below summarizes various synthetic approaches using Cadmium(II) acetate as a precursor for Cadmium Sulfide nanoparticles.
| Synthesis Method | Sulfur Source | Capping Agent/Stabilizer | Solvent | Key Findings |
| Microwave-Assisted | Thioacetamide | - | Aqueous | Production of bright-yellow colored CdS nanoparticles. mdpi.com |
| Sonochemical | Sodium Sulfide | Tryptophan | - | Formation of CdS nanoparticles in a sonochemical bath. mdpi.com |
| Hydrothermal | Sodium Sulfide | - | dH₂O | Creation of yellow CdS powders. mdpi.com |
| Wet Chemical | Sodium Sulfide | Thioglycerol | Ethanol (B145695) | Synthesis of stable, nearly monodisperse nanoparticles. ijnnonline.net |
| Co-precipitation | Sodium Sulfide | - | Distilled water and ethanol | Fabrication of crystalline CdS nanoparticles. pastic.gov.pk |
| Chemical Precipitation | Sodium Sulfate | Starch | - | Synthesis of cubic zinc blende structured CdS nanoparticles. proquest.com |
Precursor for Metal-Organic Frameworks (MOFs):
Cadmium(II) acetate hydrate is also a valuable precursor in the synthesis of cadmium-based MOFs. rsc.orgunimi.itumt.edu.my The choice of the cadmium salt, including the acetate anion, can influence the resulting structure of the MOF. rsc.org For example, the reaction of cadmium(II) acetate with a semi-rigid tricarboxylate linker in water resulted in the formation of a specific three-dimensional MOF. rsc.org These MOFs can, in turn, be used as precursors for the fabrication of cadmium oxide (CdO) nanostructures through calcination. unimi.it
Formation of Other Cadmium Compounds:
Beyond nanoparticles and MOFs, cadmium(II) acetate hydrate is used to synthesize other cadmium compounds. For instance, it can be reacted with 1,2,4,5-benzenetetracarboxylic acid and triethylamine (B128534) to produce a cadmium-organic hybrid precursor, which can then be calcined to obtain cadmium(II) oxide nanocrystals. bnmv.ac.in It is also used in the synthesis of coordination polymers with various organic ligands. iucr.org
The following table details the use of Cadmium(II) acetate in the synthesis of other cadmium-containing materials.
| Product | Reactants | Method | Key Features |
| Cadmium(II) oxide nanocrystals | Cadmium(II) acetate dihydrate, 1,2,4,5-benzenetetracarboxylic acid, triethylamine | Chemical reduction followed by calcination | Morphology of CdO nanoparticles is dependent on calcination temperature. bnmv.ac.in |
| Two-dimensional coordination polymers | Cadmium acetate hydrate, benzene-1,2-diamine or benzene-1,3-diamine | Reflux in ethanol | Monomeric units are joined by bridging acetate and benzenediamine ligands. iucr.org |
| Cadmium Selenide (CdSe) quantum dots | Cadmium(II) acetate, oleic acid, 1-octadecene, octadecylamine, tri-n-octylphosphine, TOPSe solution | One-pot synthesis | Produces nearly monodisperse quantum dots with sharp photoluminescence. asianpubs.org |
| Cadmium-based Metal-Organic Framework (MOF) | Cadmium(II) acetate dihydrate, organic linker Schiff base | Sonochemical synthesis | Creates uniform cubic crystals with a high surface area. researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
cadmium(2+);diacetate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Cd.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNYWDYNPPTGLP-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.[Cd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8CdO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Crystallographic Analysis
Powder X-ray Diffraction for Bulk Structural Characterization
Powder X-ray Diffraction (PXRD) is a fundamental technique for assessing the bulk crystallinity and phase purity of a solid material. For Cadmium(II) acetate (B1210297) dihydrate, it has been established that the compound possesses a monoclinic crystal structure. This crystallographic system is characterized by three unequal axes with one oblique angle between two of them, while the other two angles are 90°.
The crystal structure of the dihydrate form has been verified through X-ray crystallography, revealing a seven-coordinate cadmium center. nih.gov This coordination environment is a notable deviation from the geometry observed in zinc diacetate dihydrate. The structure is a coordination polymer where acetate ligands bridge the cadmium centers, creating an extended network. wikipedia.org The water molecules are integral to this crystalline lattice.
Molecular Structure Determination by Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For Cadmium(II) acetate hydrate (B1144303), ¹H, ¹³C, and ¹¹³Cd NMR spectroscopy each provide unique and complementary information.
Data available from spectral databases for the dihydrate form of Cadmium(II) acetate provides the following chemical shifts:
| Nucleus | Chemical Shift (ppm) | Solvent/Condition |
|---|---|---|
| ¹H | ~1.9 | Not specified |
| ¹³C | ~23.8 (CH₃), ~180.9 (COO) | Not specified |
Cadmium-113 (¹¹³Cd) NMR spectroscopy is particularly sensitive to the coordination environment of the cadmium ion. nih.gov The ¹¹³Cd nucleus is a spin I=1/2 nucleus with a natural abundance of 12.22%, making it suitable for NMR studies. northwestern.edu The chemical shift of ¹¹³Cd spans a wide range, from approximately -125 to +700 ppm, which allows for the differentiation of subtle changes in the electronic environment around the cadmium atom. chemicalbook.com
The chemical shift is highly dependent on the nature of the ligands and the coordination number. For instance, in a study involving cadmium porphyrin cage compounds synthesized from Cadmium(II) acetate dihydrate, the ¹¹³Cd NMR signals shifted upfield dramatically in coordinating solvents like DMSO-d₆ (-86 ppm) and CD₃CN (-73 ppm) compared to non-coordinating solvents. nih.gov This upfield shift is indicative of a change in the coordination geometry of the cadmium center. nih.gov The coordination of oxygen or nitrogen-containing ligands generally leads to increased shielding of the cadmium nucleus.
The reference standard for ¹¹³Cd NMR is typically an external 0.1M solution of Cadmium perchlorate (B79767) (Cd(ClO₄)₂). northwestern.edu
Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in a molecule and their bonding arrangements. For Cadmium(II) acetate hydrate, these techniques are crucial for characterizing the coordination of the acetate ligands to the cadmium ion.
The acetate ion has several characteristic vibrational modes, with the most significant being the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). The frequency difference (Δν) between these two modes (Δν = νₐₛ - νₛ) is a diagnostic indicator of the coordination mode of the acetate ligand (monodentate, bidentate chelating, or bridging).
For metal acetates, the asymmetric stretching vibrations typically appear in the range of 1610-1520 cm⁻¹, while the symmetric stretching vibrations are found between 1420-1395 cm⁻¹. researchgate.net The presence of water of hydration is indicated by broad absorption bands in the O-H stretching region (around 3500-3200 cm⁻¹) and bending vibrations around 1600 cm⁻¹.
The following table summarizes key vibrational bands observed in the IR spectrum of Cadmium(II) acetate dihydrate.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(O-H) | ~3400-3200 (broad) | - | Stretching of water molecules |
| νₐₛ(COO) | ~1550 | - | Asymmetric stretching of carboxylate |
| νₛ(COO) | ~1415 | - | Symmetric stretching of carboxylate |
| δ(CH₃) | ~1340 | - | Methyl bending |
| ν(C-C) | ~940 | - | Carbon-carbon stretching |
| δ(COO) | ~680 | - | Carboxylate bending |
| ν(Cd-O) | Below 400 | - | Cadmium-oxygen stretching |
Note: Specific Raman frequencies for Cadmium(II) acetate dihydrate are not detailed in the available literature, and the IR frequencies are approximate based on general spectra of metal acetates.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a valuable tool for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of coordination compounds like Cadmium(II) acetate hydrate. ESI-MS can be used to observe the molecular ion or adducts of the compound, which helps in confirming its molecular weight. Studies on the complexation of cadmium ions with various ligands have successfully employed ESI-MS to detect the resulting complex ions in solution. nih.gov For Cadmium(II) acetate, one would expect to observe ions corresponding to the cadmium cation adducted with acetate ligands and potentially water molecules, depending on the solvent and instrumental conditions.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition and thus the molecular formula of a compound with a high degree of confidence. The experimentally determined accurate mass is compared with the calculated exact mass based on the isotopic masses of the constituent elements.
For Cadmium(II) acetate dihydrate (C₄H₁₀CdO₆), the calculated monoisotopic mass is 267.951103 Da. nih.gov An HRMS measurement that yields a mass value very close to this calculated value would provide strong evidence for the proposed molecular formula. Modern mass spectrometers, such as Orbitrap and time-of-flight (TOF) analyzers, can achieve mass accuracies within 5 parts per million (ppm), which is generally sufficient to unambiguously determine the elemental composition of small molecules. acs.org While a specific HRMS spectrum for Cadmium(II) acetate hydrate was not found in the surveyed literature, this technique remains a critical tool for the definitive confirmation of its molecular formula.
Mass Spectrometry (MS) Techniques
Tandem Mass Spectrometry for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected, subjected to fragmentation through methods like collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. nationalmaglab.org This process provides valuable insights into the connectivity and composition of the original molecule.
While specific experimental tandem mass spectrometry data for cadmium(II) acetate hydrate is not extensively detailed in the available literature, the fragmentation patterns of metal-organic complexes can be predicted based on established principles of mass spectrometry. The fragmentation of coordination complexes is influenced by the nature of the metal-ligand bond, the stability of the resulting fragments, and the ionization method employed. nih.gov
For a cadmium(II) acetate complex, fragmentation would likely proceed through the sequential loss of neutral ligands or radicals, or through rearrangements. Common fragmentation pathways for metal acetate complexes can include the loss of acetic acid, ketene, or methyl radicals.
A plausible fragmentation pathway for a mononuclear cadmium(II) acetate species, such as [Cd(CH₃COO)]⁺, could involve the following steps:
Loss of a neutral acetic acid molecule: This would result in the formation of a cadmium-containing ion with a lower mass.
Loss of a ketene molecule: Cleavage of the acetate ligand could lead to the elimination of ketene (CH₂CO), resulting in a cadmium hydroxide species.
Loss of a methyl radical: Homolytic cleavage of the carbon-carbon bond in the acetate ligand could lead to the loss of a methyl radical (•CH₃).
These fragmentation events give rise to a series of product ions that, when analyzed, can help confirm the structure of the parent ion. The relative abundance of these fragment ions is dependent on their stability.
Table 1: Plausible Fragmentation Ions of a Cadmium(II) Acetate Precursor Ion
| Precursor Ion | Fragmentation Pathway | Product Ion | Neutral Loss |
| [Cd(CH₃COO)]⁺ | Loss of acetic acid | [CdOH]⁺ | CH₃COOH |
| [Cd(CH₃COO)]⁺ | Loss of ketene | [Cd(OH)(CH₂)]⁺ | CH₂CO |
| [Cd(CH₃COO)]⁺ | Loss of methyl radical | [Cd(CO₂)]⁺ | •CH₃ |
Note: This table represents a theoretical fragmentation pattern based on general principles of mass spectrometry for metal-acetate complexes and is not derived from direct experimental data for cadmium(II) acetate hydrate.
UV-Visible Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that provides information about the electronic structure of a compound by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uomustansiriyah.edu.iq The absorption of light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy molecular orbitals. For coordination compounds, UV-Vis spectra can reveal details about d-d electronic transitions and charge transfer bands, which are influenced by the geometry of the complex and the nature of the ligands. uomustansiriyah.edu.iq
Cadmium(II) has a d¹⁰ electronic configuration, meaning its d orbitals are completely filled. Consequently, d-d electronic transitions, which are common in transition metal complexes with partially filled d orbitals, are not expected for cadmium(II) complexes. nih.gov The UV-Vis absorption bands observed for cadmium(II) acetate hydrate are therefore primarily attributed to ligand-to-metal charge transfer (LMCT) and intra-ligand (π → π* and n → π*) transitions. uomustansiriyah.edu.iqnih.gov
Studies on cadmium acetate thin films have shown absorption in the UV region. For instance, one study reported that the highest absorption for cadmium acetate nanoparticles was observed at a wavelength of 376 nm. sciencepublishinggroup.com Another investigation of a cadmium(II) complex with a benzohydrazide derivative showed a maximum absorption (λmax) at 323.9 nm. researchgate.net In a different study involving a cadmium(II)-Salen complex with acetate bridges, UV bands were observed at 279 nm and 341 nm in dimethylformamide (DMF) solution, which were assigned to π → π* or n → π* transitions. nih.gov
The position and intensity of these absorption bands can be influenced by the solvent and the specific coordination environment of the cadmium ion. These charge transfer bands provide insights into the nature of the bonding between the cadmium ion and the acetate ligands.
Table 2: UV-Visible Absorption Data for Cadmium-Containing Compounds
| Compound/Material | Wavelength (λmax) | Solvent/State | Assignment | Reference |
| Cadmium acetate nanoparticles | 376 nm | Thin Film | Absorption | sciencepublishinggroup.com |
| Cadmium(II)-benzohydrazide complex | 323.9 nm | Triton X-100 | Charge Transfer | researchgate.net |
| Cadmium(II)-Salen acetate complex | 279 nm, 341 nm | DMF | π → π* or n → π* | nih.gov |
This table summarizes key UV-Visible absorption data from related cadmium compounds, providing a basis for understanding the electronic structure of cadmium(II) acetate hydrate.
Advanced Characterization Techniques and Surface Science Investigations
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to cadmium compounds, XPS can precisely determine the oxidation state of cadmium and identify other present elements like oxygen and carbon.
The Cd 3d region of the XPS spectrum features well-separated spin-orbit components (3d₅/₂ and 3d₃/₂) with a typical separation of approximately 6.74 eV. xpsfitting.com For metallic cadmium, the Cd 3d₅/₂ peak is observed at a binding energy of 405.0 eV. xpsfitting.com When cadmium is oxidized, as in cadmium oxide (CdO), this peak shifts to a higher binding energy, around 405.5 eV, reflecting the change in the chemical environment of the cadmium atoms. xpsfitting.com In Cadmium(II) acetate (B1210297) hydrate (B1144303), the cadmium atom is coordinated to acetate ligands, which would further influence the binding energy. Analysis of the O 1s and C 1s peaks would provide information on the acetate group and the hydrate molecules.
Studies on various cadmium-oxygen systems have characterized the O 1s binding energies for species like CdO, cadmium hydroxide (Cd(OH)₂), and cadmium carbonate (CdCO₃), which can be useful for identifying surface contaminants or decomposition products of Cadmium(II) acetate. psu.edu For instance, in cadmium sulfide (B99878) (CdS), the Cd 3d peaks appear at 404.9 eV (Cd 3d₅/₂) and 411.7 eV (Cd 3d₃/₂), demonstrating the technique's sensitivity to the anionic component bound to cadmium. researchgate.net
| Compound/State | XPS Region | Binding Energy (eV) | Reference |
|---|---|---|---|
| Cadmium Metal (Cd) | Cd 3d₅/₂ | 405.0 | xpsfitting.com |
| Cadmium Oxide (CdO) | Cd 3d₅/₂ | 405.5 | xpsfitting.com |
| Cadmium Sulfide (CdS) | Cd 3d₅/₂ | 404.9 | researchgate.net |
| Cd 3d₃/₂ | 411.7 | researchgate.net |
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Trace Analysis
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique used to characterize the elemental and molecular composition of surfaces, thin films, and interfaces. nih.gov The technique uses a pulsed primary ion beam to desorb and ionize species from the outermost atomic monolayers of a sample. carleton.edu These secondary ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio is determined with high mass resolution. carleton.edulucideon.com
TOF-SIMS is particularly valuable for:
Trace Analysis: It offers detection sensitivity in the parts-per-million (ppm) range for most elements, making it ideal for identifying trace contaminants on the surface of Cadmium(II) acetate hydrate crystals or films. lucideon.com
Molecular Information: Unlike techniques that only provide elemental information, TOF-SIMS can detect molecular fragments, which could be used to identify the acetate ions (CH₃COO⁻) and related molecular species on the sample surface.
Chemical Imaging: By rastering the primary ion beam across the sample, TOF-SIMS can generate high-resolution chemical maps, visualizing the spatial distribution of different elements and molecules. lucideon.com This could reveal information about the uniformity of a surface or the segregation of impurities.
Depth Profiling: In combination with a sputter ion source, TOF-SIMS can perform depth profiling to analyze the compositional changes from the surface into the bulk of the material. mdpi.com
While specific TOF-SIMS studies on Cadmium(II) acetate hydrate are not prevalent, the technique's capabilities make it a powerful tool for investigating the surface chemistry, purity, and homogeneity of this compound in various applications.
Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides ultra-high-resolution, three-dimensional images of a sample's surface. azom.com An AFM functions by scanning a sharp probe, attached to a cantilever, across the sample surface while monitoring the probe's deflection. azom.com This method allows for the characterization of surface topography with nanoscale precision. oxinst.com
In the context of Cadmium(II) acetate hydrate, AFM can be employed to:
Visualize Surface Morphology: Investigate the crystal growth patterns, surface defects, and grain structure of films or crystals prepared from Cadmium(II) acetate hydrate.
Quantify Surface Roughness: Provide precise measurements of surface roughness parameters, which are critical for applications involving thin films, such as in the fabrication of cadmium sulfide (CdS) layers where cadmium acetate is used as a precursor. ijcps.org
Characterize Nanomechanical Properties: In addition to topography, AFM can probe local mechanical properties like adhesion and stiffness, offering insights into the material's physical characteristics at the nanoscale.
Studies on thin films derived from cadmium compounds, such as CdS and Cadmium Telluride (CdTe), have effectively used AFM to analyze the evolution of structural and morphological parameters, demonstrating the technique's utility in this area. researchgate.netcambridge.org
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Morphology and Elemental Mapping
Scanning Electron Microscopy (SEM) is a widely used technique that produces high-resolution images of a sample's surface topography by scanning it with a focused beam of electrons. surfacesciencewestern.com It provides valuable information about surface morphology, texture, and particle size and shape. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), SEM can also perform elemental analysis. eag.comri.se The electron beam excites atoms in the sample, causing them to emit characteristic X-rays, which are then detected and analyzed by the EDX system to identify the elemental composition of a selected area. eag.com
In a study where Cadmium(II) acetate was used as a precursor to fabricate Cadmium Sulfide (CdS) thin films, SEM and EDX were critical for characterization:
SEM Analysis: Revealed the surface morphology, showing that the films were composed of spherically shaped grains with an approximate size of 241 nm, which were scattered randomly across the surface. ijcps.org
EDX Analysis: The EDX spectrum confirmed the presence of the expected elements, cadmium (Cd) and sulfur (S). ijcps.org Furthermore, it allowed for quantitative analysis, revealing an S/Cd atomic ratio of 0.82, which indicated that the deposited film was cadmium-rich. ijcps.org
This combination of techniques is essential for correlating the surface structure with the elemental composition, which is crucial for controlling the properties of materials derived from Cadmium(II) acetate hydrate.
| Technique | Finding | Details (for CdS film from Cadmium Acetate) | Reference |
|---|---|---|---|
| SEM | Morphology | Spherically shaped grains, randomly scattered | ijcps.org |
| SEM | Grain Size | ~241 nm | ijcps.org |
| EDX | Elemental Composition | Confirmed presence of Cadmium (Cd) and Sulfur (S) | ijcps.org |
| EDX | Quantitative Analysis | S/Cd atomic ratio = 0.82 (Cadmium-rich film) | ijcps.org |
Rheological Studies of Cadmium(II) Metallogels
Cadmium(II) acetate can be used as a metal source for the formation of supramolecular metallogels. Rheology, the study of the flow of matter, is used to characterize the mechanical properties of these gels. Dynamic rheological measurements, such as monitoring the storage modulus (G′) and the loss modulus (G″), provide information about the gel's viscoelastic behavior.
Storage Modulus (G′): Represents the elastic component and is a measure of the energy stored in the material during deformation.
Loss Modulus (G″): Represents the viscous component and is a measure of the energy dissipated as heat.
In studies of a metallohydrogel formed using Cadmium(II) acetate, rheological analysis demonstrated the formation of a stable gel network. nih.gov The storage modulus (G′) was found to be more than an order of magnitude greater than the loss modulus (G″) across the tested frequency range. nih.gov This G′ > G″ relationship is characteristic of a solid-like, stable gel structure. nih.govrsc.org The slight dependence of both moduli on frequency indicated that the gel had a good tolerance to external forces. nih.gov Such metallogels can also exhibit thixotropic behavior, meaning they can undergo a gel-sol transition upon the application of stress. nih.gov
| Rheological Parameter | Observation for Cadmium(II) Metallogel | Interpretation | Reference |
|---|---|---|---|
| Storage Modulus (G′) vs. Loss Modulus (G″) | G′ was more than one order of magnitude greater than G″ | Indicates a stable, solid-like gel network | nih.gov |
| Frequency Dependence | G′ and G″ showed slight dependence on frequency | Demonstrates good tolerance to external forces | nih.gov |
| Thixotropic Behavior | The metallohydrogel exhibited thixotropic properties | The gel can transition to a liquid-like sol under stress | nih.gov |
Thermal Analysis (e.g., TG/DTA) for Decomposition Pathways
Thermal analysis techniques, such as Thermogravimetric Analysis (TG) and Differential Thermal Analysis (DTA), are used to study the thermal decomposition of Cadmium(II) acetate dihydrate. These methods measure changes in a material's physical and chemical properties as a function of temperature.
The thermal decomposition of Cd(CH₃COO)₂·2H₂O is a multi-step process that is highly dependent on the surrounding atmosphere (e.g., air or an inert gas like helium). akjournals.comakjournals.com
Dehydration: The process begins with a two-stage dehydration. The dihydrate first loses one water molecule to form the intermediate Cadmium(II) acetate monohydrate (Cd(CH₃COO)₂·H₂O), before becoming fully anhydrous at around 130°C. akjournals.comakjournals.comresearchgate.net
Melting: The anhydrous Cadmium(II) acetate melts at approximately 250-256°C. akjournals.com
Decomposition: The decomposition pathway of the anhydrous salt differs based on the atmosphere. akjournals.comakjournals.com
In Air: The primary decomposition products are cadmium oxide (CdO), acetone, and carbon dioxide. akjournals.comakjournals.com
In Helium (Inert Atmosphere): The decomposition is more complex, proceeding through parallel and consecutive reactions that form intermediates such as metallic cadmium (Cd) and cadmium carbonate (CdCO₃). akjournals.comakjournals.com These intermediates subsequently oxidize or decompose to form the final product, CdO. akjournals.comakjournals.com
| Process Step | Approx. Temperature | Atmosphere | Products / Intermediates | Reference |
|---|---|---|---|---|
| Dehydration | Up to 130°C | Air or Helium | Cd(CH₃COO)₂·H₂O (intermediate) | akjournals.comakjournals.com |
| Anhydrous Cd(CH₃COO)₂ | akjournals.comakjournals.com | |||
| Melting | ~250-256°C | Air or Helium | Molten Cd(CH₃COO)₂ | akjournals.com |
| Decomposition | > 250°C | Air | CdO, Acetone, CO₂ | akjournals.comakjournals.com |
| Helium | Cd, CdCO₃ (intermediates), then CdO | akjournals.comakjournals.com |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) has become a primary method for computational studies of cadmium complexes due to its balance of accuracy and computational cost. It allows for the detailed examination of electronic properties that govern the behavior of these compounds.
Prediction of Band Gaps and Semiconducting Features
The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is known as the band gap. This parameter is crucial in determining the electronic and optical properties of a material, including its potential as a semiconductor. DFT calculations are instrumental in predicting these band gaps.
For instance, a study on a centrosymmetric cadmium complex featuring μ2-1,3-acetate bridges, [Cd{CdL(μ2-1,3-acetate)}2] (where L is a Salen ligand), calculated a HOMO-LUMO energy gap (Eg) of 3.13 eV. nih.gov In another relevant study, DFT calculations were employed to investigate cadmium selenide (B1212193) (CdSe) nanoplatelets stabilized by acetate (B1210297) ligands. The calculations, using the hybrid HSE06 functional, predicted a band gap of 2.35 eV for the acetate-covered slabs, which was in excellent agreement with experimentally observed photoluminescence peaks at 2.42 eV. rsc.org These studies indicate that cadmium acetate and its related complexes can exhibit semiconducting properties, with band gaps in the range typical for wide-bandgap semiconductors.
Table 1: Predicted Band Gaps for Cadmium Acetate-Related Complexes
| Compound/System | Computational Method | Predicted Band Gap (eV) |
|---|---|---|
| [Cd{CdL(μ2-1,3-acetate)}2] | TD-DFT/B3LYP-D3 | 3.13 nih.gov |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier molecular orbitals, the HOMO and LUMO, are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energies and spatial distributions of these orbitals provide valuable information about the molecule's nucleophilic and electrophilic nature.
In the aforementioned study of the [Cd{CdL(μ2-1,3-acetate)}2] complex, the HOMO and LUMO energy levels were calculated to be -8.98 eV and -5.85 eV, respectively. nih.gov The distribution of these orbitals was found to extend across the aromatic moieties of the complex, suggesting significant delocalized electron concentrations around the central cadmium atoms and indicating the potential for electron charge transfer on the compound's surface. nih.gov A significant energy gap between the HOMO and LUMO generally points to higher stability and lower reactivity of a molecule.
Table 2: Frontier Molecular Orbital Energies for a Cadmium Acetate-Bridged Complex
| Complex | εHOMO (eV) | εLUMO (eV) | Energy Gap (Eg) (eV) |
|---|
Evaluation of Chemical Reactivity Descriptors
From the calculated HOMO and LUMO energies, several chemical reactivity descriptors can be derived using DFT. These descriptors help in quantifying the reactivity and stability of molecules. Key descriptors include:
Ionization Potential (IP): The energy required to remove an electron. It can be approximated as IP ≈ -εHOMO.
Electron Affinity (EA): The energy released when an electron is added. It can be approximated as EA ≈ -εLUMO.
Chemical Potential (μ): The escaping tendency of electrons from a system. It is calculated as μ = (εHOMO + εLUMO) / 2.
Global Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (εLUMO - εHOMO) / 2.
Mulliken Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = -μ.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η).
For the [Cd{CdL(μ2-1,3-acetate)}2] complex, these parameters were evaluated, providing a detailed picture of its chemical behavior. The low value of hardness (1.57 eV) suggested the ease with which electrons can transition from the ground state to an excited state, indicating a high charge transfer capability on the surface. nih.gov
Table 3: Calculated Chemical Reactivity Descriptors for a Cadmium Acetate-Bridged Complex
| Descriptor | Formula | Value |
|---|---|---|
| Ionization Potential (IP) | IP ≈ -εHOMO | 8.98 eV nih.gov |
| Electron Affinity (EA) | EA ≈ -εLUMO | 5.85 eV nih.gov |
| Chemical Potential (μ) | μ = (εHOMO + εLUMO) / 2 | -7.42 eV nih.gov |
Computational Study of Adsorption Mechanisms (e.g., on activated carbon for Cd(II) ions)
DFT calculations are also employed to model the interaction between ions and surfaces, such as the adsorption of Cd(II) ions onto activated carbon, a process relevant to environmental remediation. These studies can elucidate the nature of the bonding and the energetics of the adsorption process.
A computational study using DFT demonstrated a strong interaction between Cd(II) ions and starch-based activated carbon. uu.nl The calculations revealed that the adsorption process is spontaneous and stable, with calculated adsorption energies ranging from -0.45 eV to -10.03 eV. uu.nl The highly negative adsorption energies indicate a thermodynamically favorable process. The study also showed that the Cd(II) ion interacts strongly with various active sites on the activated carbon surface. uu.nl
Table 4: Calculated Adsorption Energies for Cd(II) on Activated Carbon
| Interaction Site on Activated Carbon | Adsorption Energy (Ead) |
|---|
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, providing insights into structural dynamics, solvent interactions, and thermodynamic properties. For Cadmium(II) acetate x hydrate (B1144303) in aqueous solution, MD simulations can model the interactions between the cadmium and acetate ions and the surrounding water molecules.
MD studies on related systems, such as aqueous solutions of divalent cations with acetate, reveal detailed information about ion pairing and the structure of hydration shells. researchgate.netresearchgate.net Simulations can elucidate whether acetate binds to the cadmium ion as a monodentate, bidentate, or bridging ligand, and how these coordination modes fluctuate over time.
Key dynamic properties that can be investigated for aqueous cadmium(II) acetate include:
Hydration Structure: Determining the radial distribution functions (RDFs) for Cd-O(water) and Cd-O(acetate) distances to understand the number and arrangement of molecules in the first and second solvation shells. ucl.ac.uk
Ligand Exchange Dynamics: Calculating the residence time of water molecules and acetate ions within the first coordination sphere of the Cd(II) ion to understand the lability of the complex.
Ion Pairing: Characterizing the formation of contact ion pairs (CIP), solvent-shared ion pairs (SSIP), and solvent-separated ion pairs (2SIP) between Cd²⁺ and CH₃COO⁻.
Transport Properties: Predicting diffusion coefficients for the ionic species in solution, which can be compared with experimental values from techniques like PFGSE-NMR. ucl.ac.uk
These simulations rely on accurate force fields, which define the potential energy of the system as a function of atomic positions. For ionic solutions, these force fields must correctly describe the complex interactions between ions, water, and any counter-ions present.
Theoretical Prediction of Spectroscopic Parameters (e.g., ¹¹³Cd Chemical Shifts)
Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local chemical environment of the nucleus. The ¹¹³Cd isotope, with a nuclear spin of I=1/2, is an excellent probe for studying the coordination chemistry of cadmium. researchgate.net Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a standard tool for predicting NMR chemical shifts, aiding in the interpretation of experimental spectra. escholarship.orgnih.gov
The prediction of ¹¹³Cd chemical shifts (δ(¹¹³Cd)) has been successfully applied to various cadmium complexes, including Cadmium(II) acetate dihydrate. acs.org These calculations typically involve:
Geometry Optimization: The molecular structure of the cadmium complex is optimized to find its lowest energy conformation.
Magnetic Shielding Calculation: The isotropic magnetic shielding tensor (σ) is calculated for the ¹¹³Cd nucleus using methods like Gauge-Including Atomic Orbital (GIAO).
Chemical Shift Prediction: The chemical shift is then determined relative to a reference compound, such as dimethylcadmium (CdMe₂), using the formula: δ_sample = (σ_ref - σ_sample) / (1 - σ_ref).
Studies have shown that DFT calculations can reproduce experimental ¹¹³Cd chemical shifts with good accuracy. acs.org The choice of functional and basis set is crucial; for instance, the B3LYP functional paired with a Sadlej basis set for cadmium and 6-31g(d,p) for light atoms has been shown to be an effective approach without needing to include more computationally expensive relativistic corrections. researchgate.net For heavy atoms like cadmium, relativistic effects can be significant, and methods like the Zeroth-Order Regular Approximation (ZORA) can be employed, though they may not always lead to a substantial improvement for chemical shift predictions. researchgate.netnih.gov
The calculated chemical shifts are highly correlated with the coordination number and the nature of the ligands bound to the cadmium center. researchgate.netacs.org For example, the ¹¹³Cd chemical shift decreases linearly with an increasing number of oxygen neighbors in the coordination sphere. nih.govacs.org This sensitivity makes the combination of experimental NMR and theoretical calculations a powerful approach for characterizing the structure of cadmium complexes in solution and the solid state. acs.org
Quantum Chemical Modeling of Coordination Environments and Isotope Fractionation
Quantum chemical modeling is widely used to investigate the stable geometries and electronic structures of metal complexes. For Cadmium(II) acetate, these models can predict bond lengths, bond angles, and coordination numbers, providing a detailed picture of the cadmium ion's immediate environment. scispace.com The d¹⁰ electronic configuration of Cd(II) does not produce ligand-field stabilization effects, allowing it to adopt a wide variety of coordination geometries, which can be accurately modeled using methods like DFT.
A more specialized application of quantum chemistry is the theoretical prediction of equilibrium isotope fractionation. Mass-dependent isotope fractionation occurs during chemical processes, leading to the enrichment or depletion of heavy isotopes in certain species. jst.go.jp The magnitude of this fractionation can be calculated using statistical mechanics and vibrational frequencies obtained from quantum chemical calculations.
The equilibrium fractionation of cadmium isotopes (e.g., ¹¹⁴Cd vs. ¹¹⁰Cd) between two species is related to their reduced partition function ratios (RPFRs or β-factors). jst.go.jp The RPFR for a given molecule is calculated from its vibrational frequencies, which are determined computationally.
For a system involving aqueous Cadmium(II) acetate, theoretical modeling could predict the isotopic fractionation between different species, such as:
The free hydrated cadmium ion, [Cd(H₂O)₆]²⁺
The mono-acetate complex, [Cd(CH₃COO)(H₂O)ₓ]⁺
The di-acetate complex, Cd(CH₃COO)₂(H₂O)y
Studies on cadmium isotope fractionation between aqueous cadmium species and minerals show that heavier isotopes tend to favor species with stronger bonds. jst.go.jp The theoretical approach involves modeling the cadmium species (e.g., using a "water-droplet" method to simulate solvation) and calculating their vibrational frequencies to obtain the RPFRs. jst.go.jp This allows for the prediction of fractionation factors (α), which are crucial for interpreting natural cadmium isotope variations in geological and environmental systems. jst.go.jpresearchgate.net
Global Reaction Route Mapping (GRRM) and Artificial Force Induced Reaction (AFIR) Methods
Understanding complex chemical reaction mechanisms often requires exploring a vast potential energy surface (PES) to locate all relevant intermediates and transition states. Global Reaction Route Mapping (GRRM) is a strategy for the automated exploration of reaction pathways. It utilizes quantum chemical calculations to systematically find reaction routes without prior assumptions about the mechanism.
A key component of the GRRM strategy is the Artificial Force Induced Reaction (AFIR) method. The AFIR method facilitates the discovery of reaction pathways by applying a virtual "artificial force" between reactant fragments, pushing them together to induce a reaction. This approach systematically explores the PES for associative pathways (e.g., A + B → X) and can locate transition states that might be missed by manual or intuitive searches.
While no specific applications of the GRRM/AFIR methods to Cadmium(II) acetate were identified, these techniques are well-suited for studying organometallic reactions and complex catalytic cycles. msu.edu For Cadmium(II) acetate, these methods could potentially be used to:
Explore the mechanisms of its formation from precursors like cadmium oxide and acetic acid. wikipedia.org
Map the decomposition pathways of the complex.
Investigate its reactions with other substrates, for example, in its role as a precursor for cadmium selenide nanoparticles. wikipedia.org
The AFIR method works by adding a model potential function to the system's energy, which drives the reactants toward each other. By systematically varying the approach vectors and the magnitude of the artificial force, a comprehensive map of possible reaction channels can be generated, providing a powerful, unbiased tool for mechanistic discovery.
Coordination Chemistry and Supramolecular Assembly
Ligand Design and Synthesis for Cadmium(II) Complexation
The design and synthesis of ligands are fundamental to controlling the structure and function of cadmium(II) coordination complexes. Cadmium(II) acetate (B1210297) hydrate (B1144303) serves as a common starting material in these syntheses due to its solubility and the lability of the acetate groups, which can be readily replaced by other ligands. The large ionic radius and the d¹⁰ electronic configuration of Cd(II) allow for a variety of coordination numbers and geometries, including tetrahedral, trigonal bipyramidal, octahedral, and pentagonal bipyramidal.
The synthesis of cadmium(II) complexes often involves the self-assembly of Cd(II) ions with specifically designed organic ligands. For instance, the reaction of cadmium(II) acetate dihydrate with picolinic acid yields a cadmium picolinate coordination polymer worldscientific.com. Similarly, a Schiff base ligand derived from 5-nitro-salicylaldehyde and 4-nitro-1,2-diamino benzene reacts with cadmium(II) acetate to form a tetradentate complex with a square planar geometry. The self-assembly of a Salen-type ligand with cadmium(II) acetate tetrahydrate in methanol produces an air-stable, acetate-bridged cadmium crystal complex nih.gov.
The choice of ligand is crucial in determining the final architecture. For example, the reaction of cadmium(II) acetate with a flexible tripodal ligand, 1,3,5-tris[1-(4-oxidroxypyridinium-methylene)]benzene, under solvothermal conditions can produce two-dimensional interpenetrating structures. The nature of the solvent in this synthesis can also influence the final product, leading to different but related framework structures.
Furthermore, the use of bifunctional N-donor carboxylate linkers, such as β-(3,4-pyridinedicarboximido)propionate (PyImPr), in reactions with cadmium(II) acetate dihydrate can lead to the formation of coordination networks with varying topologies, such as two-dimensional or three-dimensional supramolecular isomers, depending on the synthetic method employed.
Role of Acetate Ligands in Cadmium(II) Coordination Architectures
Acetate ligands are not merely spectators in the formation of cadmium(II) coordination architectures; they play a crucial and active role in dictating the final structure. Their ability to adopt various coordination modes is a key factor in the structural diversity of cadmium(II) acetate-based complexes. Research into metal acetate complexes has gained significant interest, particularly concerning the flexibility of μ-acetate bridging, which has led to a diverse family of coordination networks nih.gov.
In many instances, acetate ions co-ligate with other organic ligands to satisfy the coordination sphere of the cadmium(II) ion. For example, in a complex with 2-aminobenzoxazole, two acetate ligands are coordinated to the Cd(II) ion in a bidentate manner. The flexibility of the acetate ligand allows it to act as a terminal ligand in some structures while forming bridges between metal centers in others, leading to the formation of one-, two-, or three-dimensional polymers researchgate.net.
The acetate ion can coordinate to a metal center in several ways, with chelating and bridging modes being particularly significant in the construction of cadmium(II) coordination architectures.
Chelating Mode: In the chelating mode, both oxygen atoms of the acetate ion bind to the same cadmium(II) center, forming a four-membered ring. This mode is observed in various cadmium(II) complexes. For instance, a monomeric, heptacoordinate cadmium complex with 2,2',2''-terpyridine (tpy) features two purely chelating acetate groups dntb.gov.ua.
Bridging Mode: The acetate ligand can also bridge two different cadmium(II) centers. This bridging can occur in several ways, with the μ₂-1,3-bridging mode being common. In this mode, each oxygen atom of the acetate ion coordinates to a different metal center. This bridging capability is fundamental to the formation of polynuclear and polymeric structures. For example, in a centrosymmetric cadmium complex with a Salen-type ligand, two acetate co-ligands are connected to a central cadmium atom through a μ₂-1,3 bridging mode, forming a trinuclear unit nih.govresearchgate.net.
The interplay between these chelating and bridging modes, sometimes within the same complex, contributes significantly to the structural diversity of cadmium(II) acetate coordination compounds. A binuclear cadmium complex with 2,6-bis(benzimidazol-2-yl)pyridine (bbip) showcases the versatility of the acetate ligand, with one acetate acting as a monodentate ligand, another as a bidentate ligand, and a third adopting a chelato-bridging mode dntb.gov.ua.
| Complex | Acetate Coordination Mode(s) | Reference |
| [Cd(tpy)(Ac)₂]·2H₂O | Chelating | dntb.gov.ua |
| [Cd{CdL(μ₂-1,3-acetate)}₂] (L=Salen) | μ₂-1,3-Bridging | nih.govresearchgate.net |
| [Cd₂(bbip)₂(Ac)₃]⁺ | Monodentate, Bidentate, Chelato-bridging | dntb.gov.ua |
Influence of Anions and Solvent Systems on Coordination Geometry and Dimensionality
The final structure of a cadmium(II) coordination polymer is not solely determined by the metal ion and the organic ligand but is also significantly influenced by the nature of the counter-anions and the solvent system used during synthesis. These factors can direct the self-assembly process, leading to different coordination geometries and dimensionalities.
The choice of anion can have a profound impact on the coordination environment of the Cd(II) ion. For instance, in the presence of chelating and bridging acetate ions, a pentagonal-bipyramidal coordination geometry can be favored. In contrast, when non-coordinating perchlorate (B79767) anions are used, an octahedral geometry is often observed researchgate.net. The bridging capability of anions like acetate can lead to the formation of dimeric or polymeric structures, while non-coordinating anions may result in monomeric species. A study on cadmium(II) complexes with nicotinamide (B372718) demonstrated that the use of acetate anions led to the formation of a dimer, whereas perchlorate anions resulted in a one-dimensional coordination polymer or a monomeric compound depending on the solvent used researchgate.net.
The solvent system plays a critical role in the crystallization process and can dictate the final dimensionality of the resulting coordination polymer. Different solvents can influence the solubility of the reactants, mediate the interactions between the building blocks, and in some cases, even become incorporated into the final structure as coordinated or guest molecules. For example, the dimensionality of cadmium(II)-perchlorate complexes with nicotinamide was shown to be solvent-dependent; a one-dimensional coordination polymer was isolated from an ethanol (B145695) solution, while a monomeric compound was obtained from a water/ethanol mixture researchgate.net. Similarly, the reaction of a V-shaped linker with Cd(NO₃)₂·4H₂O yielded a one-dimensional ladder-like chain in a DMA/H₂O solvent system, a two-dimensional net in DMF/H₂O, and a two-dimensional hamburger-like structure in DMF/H₂O with the presence of dimethylamine from the decomposition of DMF nih.gov.
| Cadmium(II) Salt | Ligand | Solvent | Resulting Structure | Cd(II) Coordination Geometry | Reference |
| Cadmium(II) acetate | Nicotinamide | - | Dimer | Pentagonal-bipyramidal | researchgate.net |
| Cadmium(II) perchlorate | Nicotinamide | Ethanol | 1D Polymer | Octahedral | researchgate.net |
| Cadmium(II) perchlorate | Nicotinamide | Water/Ethanol | Monomer | Octahedral | researchgate.net |
| Cd(NO₃)₂·4H₂O | 5-aminoisophthalic acid | DMA/H₂O | 1D Ladder-like Chain | - | nih.gov |
| Cd(NO₃)₂·4H₂O | 5-aminoisophthalic acid | DMF/H₂O | 2D (4,4) Net | - | nih.gov |
Supramolecular Isomerism in Cadmium(II) Coordination Networks
Supramolecular isomerism, where compounds have the same chemical composition but different supramolecular structures, is a fascinating aspect of coordination chemistry. In the context of cadmium(II) coordination networks, this phenomenon is often observed, and the use of cadmium(II) acetate as a precursor can lead to the formation of such isomers. The subtle interplay of reaction conditions, such as the method of crystallization, can direct the self-assembly process towards different isomeric forms.
A notable example of supramolecular isomerism is seen in the coordination networks formed from the reaction of cadmium(II) acetate dihydrate with the bifunctional N-donor carboxylate linker, β-(3,4-pyridinedicarboximido)propionate (PyImPr). Depending on the synthetic methodology, two different supramolecular isomers of [Cd(PyImPr)₂] can be isolated nih.govcsic.es.
When the synthesis is carried out using a layering method, a two-dimensional (2D) coordination network is formed. In this isomer, the cadmium centers are linked by the PyImPr ligands to create sheets. However, when the reaction is performed under solvothermal conditions, a three-dimensional (3D) supramolecular isomer with a (5,8)-c hlz topology is obtained nih.gov. Both of these isomers are built from the same carboxylate-bridged rod-shaped building blocks, but the connectivity between these building blocks differs, leading to the observed isomerism nih.gov. This highlights how kinetic and thermodynamic control of the self-assembly process can lead to distinct, stable supramolecular structures from the same set of components. The existence of such isomers underscores the complexity and tunability of coordination networks derived from cadmium(II) acetate.
Self-Assembly Mechanisms and Hierarchical Structures in Cadmium(II) Metallogels and Metal-Organic Frameworks (MOFs)
The self-assembly of cadmium(II) ions and organic linkers, often initiated from cadmium(II) acetate, is a powerful strategy for the bottom-up construction of functional materials like metallogels and metal-organic frameworks (MOFs). This process is driven by the formation of coordination bonds between the cadmium(II) centers and the donor atoms of the organic ligands.
In the context of MOFs, the self-assembly process involves the organization of metal ions or metal clusters (secondary building units, SBUs) and organic linkers into a periodic, crystalline network. Cadmium(II) acetate is a valuable precursor for MOFs due to the ability of the acetate anion to be easily substituted by the linker's coordinating groups researchgate.net. The self-assembly is a complex process that can be influenced by factors such as temperature, pH, solvent, and the presence of modulators, which can affect the kinetics of crystal nucleation and growth. For instance, a Cd-based MOF, isostructural with MOF-74, has been synthesized under solvothermal conditions using cadmium(II) acetate as the metal source researchgate.net.
The formation of metallogels involves the self-assembly of metal-ligand complexes into a three-dimensional network that entraps solvent molecules. While the specific mechanisms for cadmium(II) acetate-based metallogels are not extensively detailed, the general principle involves the initial formation of coordination polymers or oligomers that then physically cross-link through non-covalent interactions such as hydrogen bonding, π-π stacking, or van der Waals forces to form the gel network.
Hierarchical structures, which exhibit organization on multiple length scales, are of great interest in materials science. In the realm of cadmium(II) coordination polymers, hierarchical self-assembly can lead to complex superstructures. This can be achieved through a multi-step process where pre-formed coordination complexes or smaller assemblies act as building blocks for larger, more intricate architectures csic.es. For example, the self-assembly of cadmium(II) acetate in the presence of heptanethiol in ethanol can lead to the formation of sail-shaped, self-assembled structures, which can be considered a form of hierarchical organization researchgate.net. While the principles of hierarchical self-assembly are established for coordination complexes in general, their specific application to generate complex hierarchical metallogels and MOFs from cadmium(II) acetate remains an area of active research.
Flexibility and Structural Transformations in Cadmium(II) Coordination Polymers
Coordination polymers of cadmium(II) are not always rigid structures; many exhibit flexibility and can undergo structural transformations in response to external stimuli such as solvent exchange, temperature changes, or the presence of guest molecules. This dynamic behavior is of significant interest for the development of smart materials. Cadmium(II) acetate is often used as a precursor in the synthesis of these flexible coordination polymers.
The flexibility can be inherent to the organic linkers used in the synthesis. For example, a coordination network synthesized from cadmium(II) acetate dihydrate and the flexible linker β-(3,4-pyridinedicarboximido)propionate (PyImPr) demonstrates structural transformations upon desolvation researchgate.net. Both the 2D and 3D supramolecular isomers of [Cd(PyImPr)₂] undergo an irreversible open-to-closed structural transformation when the solvent molecules are removed researchgate.net. This type of transformation involves a change in the conformation of the linker and a rearrangement of the coordination network to fill the voids left by the departed solvent molecules.
Guest-induced structural transformations are another manifestation of the flexibility of cadmium(II) coordination polymers. The introduction of different guest molecules into the pores of a framework can lead to changes in the host structure. This can involve breathing effects, where the framework expands or contracts to accommodate the guests, or more dramatic rearrangements of the coordination bonds. The sensing of small organic molecules by luminescent cadmium(II) MOFs is often associated with such guest-host interactions, which can lead to changes in the framework and a corresponding change in the luminescent properties csic.es.
The structural diversity of cadmium(II) coordination polymers can also be influenced by the choice of ancillary ligands, which can direct the formation of different structures with varying degrees of flexibility. The ability of these materials to respond to their environment makes them promising candidates for applications in sensing, separation, and catalysis.
Metal-Ligand Bonding Analysis and Electronic Structure in Complexesacs.orgresearchgate.net
The electronic structure and the nature of metal-ligand bonding in Cadmium(II) acetate complexes are primarily elucidated through a combination of single-crystal X-ray diffraction, various spectroscopic methods, and sophisticated quantum chemical calculations. The d¹⁰ electronic configuration of the Cadmium(II) ion does not impose any ligand-field stabilization effects, allowing for a wide range of coordination numbers and geometries that are dictated by ligand size, electrostatic forces, and covalent interactions researchgate.netuchile.cl. The acetate ligand's versatility, capable of acting in monodentate, bidentate chelating, and bridging fashions, is a key factor in the structural diversity of these complexes, facilitating the formation of everything from simple monomers to intricate coordination polymers acs.orgnih.govsciencemadness.org.
Theoretical approaches, particularly Density Functional Theory (DFT), have become indispensable for providing a deeper understanding of the electronic properties and bonding in these systems acs.orgresearchgate.net. Studies have employed various functionals, such as B3LYP and B3PW91, with basis sets like DZVP and Sadlej to calculate molecular geometries and spectroscopic parameters acs.org. These computational methods are highly effective in predicting ¹¹³Cd NMR chemical shifts, which are extremely sensitive to the coordination environment of the cadmium center acs.orgresearchgate.net. For instance, DFT calculations on cadmium acetate dihydrate have been used to correlate theoretical chemical shift values with experimental data, thereby confirming the coordination number and geometry in the solid state acs.org.
Further computational analyses, including Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), and Electron Location Function (ELF), have been utilized to explore the specifics of inter- and intramolecular bonding interactions in complex structures nih.gov. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the reactivity and electronic bandgap energy of these complexes nih.gov.
Table 1: Theoretical Methods in the Analysis of Cadmium(II) Acetate Complexes
| Theoretical Method | Application/Insight Provided | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, calculation of NMR chemical shifts, electronic bandgap energy. | nih.govacs.orgresearchgate.net |
| Natural Bond Orbital (NBO) | Analysis of inter- and intramolecular bonding interactions. | nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of bond paths and the nature of atomic interactions. | nih.gov |
Experimental data from X-ray crystallography provides definitive information on bond lengths and angles. In cadmium acetate dihydrate, the cadmium ion is seven-coordinate, forming a coordination polymer where acetate ligands bridge the metal centers wikipedia.org. In mixed-ligand complexes, the coordination environment is significantly distorted. For example, in a complex with 2-aminobenzoxazole, the Cd(II) ion is six-coordinate with a distorted octahedral geometry due to the small bite angle of the chelating acetate ligands nih.gov. Similarly, in a dimeric complex with nicotinamide, the cadmium ion exhibits a distorted pentagonal bipyramidal geometry, a direct result of the chelating and bridging actions of the acetate ions mdpi.com. The acetate groups can coordinate asymmetrically, leading to two distinct Cd-O bond distances for the same ligand researchgate.net.
Table 2: Selected Experimental Bond Lengths and Angles in Cadmium(II) Acetate Complexes
| Complex | Coordination Geometry | Bond | Bond Length (Å) | Bond Angle (°) | Reference |
|---|---|---|---|---|---|
| [Cd(CH₃COO)₂(2AB)₂] | Distorted Octahedral | Cd–O | 2.269(2) - 2.400(2) | O-Cd-O: 53.35(8) | nih.gov |
| Cd–N | - | N-Cd-N: - | |||
| [Cd{CdL(μ₂-1,3-acetate)}₂] (L=Salen) | Hexa-coordinated | Cd–O(phenoxy) | 2.269 - 2.295 | N(1)-Cd(1)-O(2): 140.8(2) | nih.gov |
| Cd–O(acetate) | 2.336 | N(2)-Cd(1)-O(1): 141.71(8) | |||
| [Cd(CH₃COO)₂(nia)₂]₂ (nia=nicotinamide) | Distorted Pentagonal Bipyramid | - | - | O(4)–Cd(1)–O(3): 53.8(1) | mdpi.com |
The bridging capability of the acetate ligand is a cornerstone of the supramolecular chemistry of cadmium(II) acetate nih.goviucr.org. The μ-acetate bridge is flexible and can lead to the formation of complex secondary building units (SBUs), such as [Cd₄(OAc)₉(μ₃-OH)]²⁻ acs.org. These SBUs can then self-assemble into extensive and structurally diverse two-dimensional or three-dimensional coordination networks acs.org. Spectroscopic techniques like IR and NMR are crucial for confirming the coordination of the ligands. The disappearance of the O-H proton peak in ¹H NMR spectra after complexation, for example, confirms the deprotonation and coordination of an oxygen atom to the Cd(II) ion nih.gov.
Advanced Applications in Materials Science and Technology
Optoelectronic Materials Based on Cadmium(II) Compounds
The unique electronic and optical properties of cadmium-based materials make them suitable for a wide array of optoelectronic applications. Cadmium(II) acetate (B1210297) is a key starting material for creating high-purity cadmium chalcogenide nanoparticles, thin films, and metal-organic frameworks (MOFs) that are fundamental components in various electronic and optoelectronic equipment.
Cadmium(II) acetate is instrumental in the synthesis of highly luminescent nanomaterials, particularly cadmium selenide (B1212193) (CdSe) and cadmium sulfide (B99878) (CdS) quantum dots and nanoplatelets (NPLs). These materials exhibit bright and tunable photoluminescence, a property contingent on their size and morphology, which can be precisely controlled during synthesis.
Researchers have developed protocols where the addition of cadmium(II) acetate to a reaction mixture triggers the lateral growth of CdSe nanoplatelets, resulting in materials with exceptional optical properties. For instance, 6-monolayer-thick CdSe NPLs synthesized using a halide-assisted method with a cadmium acetate precursor have demonstrated bright photoluminescence with a quantum yield (PLQY) of up to 50%. acs.org These NPLs exhibit an exceptionally narrow emission spectrum centered at 582 nm with a full width at half-maximum (FWHM) of approximately 11 nm and a small Stokes shift of 2 nm. acs.org Further advancements in synthesis, such as the development of CdSe/CdSeS core/alloyed-crown NPLs, have achieved near-unity photoluminescence quantum yields in the green spectral range. pku.edu.cn
The photoluminescence of materials derived from cadmium(II) acetate is not limited to nanoparticles. Cadmium-based coordination polymers, synthesized using cadmium(II) ions, also exhibit significant luminescence. nih.gov The emission properties of these polymers can be tuned by the choice of organic ligands, with the rigidity of the framework enhancing luminescence by reducing energy loss through non-radiative decay pathways.
Table 1: Photoluminescence Properties of Cadmium-Based Nanomaterials Synthesized from Cadmium(II) Acetate Precursors
| Material | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) | FWHM (nm) | Reference |
| 6 ML CdSe Nanoplatelets | 582 | Up to 50% | ~11 | acs.org |
| CdSe/CdSeS Core/Alloyed-Crown NPLs | 515 - 550 | Up to 90% (@515 nm) - 60% (@~550 nm) | N/A | pku.edu.cn |
| CdSe/CdS Core/Shell Nanoparticles | N/A | Up to 20% | N/A | imp.kiev.ua |
Cadmium(II) acetate is a precursor for the synthesis of semiconducting thin films and frameworks used in electronic devices. Cadmium oxide (CdO) thin films, which can be prepared from cadmium(II) acetate, are utilized in photodiodes and phototransistors. semanticscholar.org Similarly, cadmium sulfide (CdS) thin films derived from this precursor are key components in photodetectors and serve as a crucial window layer in CdTe and CuInSe2 solar cells due to their high absorption coefficient and low resistivity. iosrjournals.orgespublisher.comwseas.org
A significant advancement is the development of a metal-organic framework (MOF) of cadmium(II) that functions as a Schottky barrier diode. researchgate.net This represents one of the first examples of a MOF-based electronic device. researchgate.net Schottky diodes are known for their current rectifying properties, which arise at the metal-semiconductor interface. researchgate.net The electrical properties of such devices, including the Schottky barrier height and ideality factor, are crucial for their performance and can be influenced by the structure and composition of the cadmium-based material. beilstein-journals.orgromjist.romdpi.comnih.gov The conductivity of cadmium-based frameworks can be tuned, and some exhibit conductivities as high as 1.86 S/cm, making them suitable for electronic applications. researchgate.net
Table 2: Applications of Cadmium(II) Acetate-Derived Materials in Semiconductive Devices
| Material/Device | Precursor Compound | Key Function/Application | References |
| Cadmium Oxide (CdO) Thin Films | Cadmium(II) acetate | Photodiodes, Phototransistors, Transparent Electrodes | semanticscholar.org |
| Cadmium Sulfide (CdS) Thin Films | Cadmium(II) acetate | Photodetectors, Window layer in solar cells | iosrjournals.org |
| Cadmium(II)-based Metal-Organic Framework | Cadmium(II) source | Schottky Barrier Diode | researchgate.net |
Non-linear Optical (NLO) Materials
Non-linear optical (NLO) materials are essential for technologies that involve frequency conversion of light, such as lasers and optical communications. The development of NLO materials requires structures that lack a center of symmetry (non-centrosymmetric). Cadmium(II) compounds, particularly coordination polymers and MOFs, have emerged as promising candidates for NLO applications due to the ability to design and synthesize frameworks with the required acentric structures.
Second Harmonic Generation (SHG) is a key NLO phenomenon where light of a specific frequency is converted to light with double that frequency. Materials exhibiting a strong SHG response are highly sought after. Several cadmium(II)-based coordination polymers have been synthesized that show significant SHG efficiencies.
For example, an NLO-active Cd(II)-based MOF, [Cd2(TDB)2(H2O)3]n, synthesized from an achiral ligand, exhibits a strong SHG response approximately 40 times that of SiO2. rsc.orgresearchgate.net Another study on organic-inorganic hybrid cadmium thiocyanates reported a compound, Cd(SCN)2(l-C6H14N4O2)2, with a strong SHG efficiency of 2.67 times that of potassium dihydrogen phosphate (KDP), a benchmark NLO material. nih.govacs.org A family of heterometallic Cd(II)-Au(I) coordination systems demonstrated tunable SHG signals within the range of 11–24% of the KDP reference. rsc.org The magnitude of the SHG response in these materials is directly linked to their non-centrosymmetric crystal structures. rsc.org
Table 3: Second Harmonic Generation (SHG) Response of Selected Cadmium(II)-Based Materials
| Compound | Crystal Structure | SHG Efficiency (Relative to Standard) | Reference |
| [Cd2(TDB)2(H2O)3]n | Monoclinic, P21 | ~40 × SiO2 | rsc.orgresearchgate.net |
| Cd(SCN)2(l-C5H9NO2) | Double-chain-like | 0.33 × KDP | acs.org |
| Cd(SCN)2(l-C5H9NO2) | Layered | 1.58 × KDP | acs.org |
| Cd3(SCN)6(l-C5H9NO3)2(H2O)2·0.5CH3OH | Layered | 0.2 × KDP | nih.govacs.org |
| Cd(SCN)2(l-C6H14N4O2)2 | Molecular | 2.67 × KDP | nih.govacs.org |
| Heterometallic Cd(II)-Au(I) frameworks | Acetric space groups | 11–24% of KDP | rsc.org |
The synthesis of chiral and non-centrosymmetric frameworks is a primary strategy for creating materials with NLO properties. Chirality is a key factor as all chiral structures are inherently non-centrosymmetric. Cadmium(II) has proven to be an effective metal center for constructing such frameworks.
Scientists have successfully synthesized chiral cadmium-amine complexes that can induce NLO activity in materials. rsc.orgdntb.gov.uaresearchgate.net The use of chiral organic ligands, such as amino acids, directly leads to the formation of non-centrosymmetric structures. nih.govacs.org For instance, the use of l-proline and other chiral amino acids as ligands in the synthesis of cadmium thiocyanates resulted in compounds with moderate to strong SHG responses. nih.govacs.orgacs.org
Intriguingly, it is also possible to generate chiral frameworks from achiral starting materials. A notable example is a Cd(II)-based MOF constructed from an achiral bent dicarboxylate ligand that crystallizes in the chiral space group P21. rsc.orgresearchgate.net This compound forms unique chiral helical cadmium chains, leading to its strong NLO properties. rsc.orgresearchgate.net This demonstrates that the coordination geometry around the Cd(II) ion and the packing of the ligands can induce spontaneous resolution and the formation of a bulk chiral material.
Materials derived from cadmium(II) acetate are being integrated into a variety of optoelectronic and photonic devices. Cadmium-based quantum dots (QDs), known for their excellent optical properties, are being incorporated into quantum dot films and on-chip configurations for consumer electronics and displays. precedenceresearch.com The mature synthesis methods for cadmium-based QDs facilitate their integration into existing manufacturing processes. precedenceresearch.com On-chip QD integration is particularly promising for developing next-generation chips to support optical computing and faster data transmission. precedenceresearch.com
Two-dimensional cadmium chalcogenides, synthesized from precursors like cadmium(II) acetate, are showing great potential for next-generation photodetectors, lasers, and light-emitting diodes (LEDs). researchgate.net Thin films of CdO and CdS are already established components in solar cells and photodetectors. semanticscholar.orgsapub.orgajol.info For instance, CdO thin films are used as transparent electrodes, while CdS films are critical window layers in high-efficiency CdTe/CdS solar cells. semanticscholar.orgespublisher.com The integration of these materials often involves techniques like chemical bath deposition, spray pyrolysis, or sol-gel spin-coating to create uniform thin films on various substrates. iosrjournals.orgijrbat.inyoutube.com Furthermore, nanoscale coordination polymers of cadmium are being explored as effective exogenous agents for SHG bio-imaging, highlighting their potential in advanced photonic applications. rsc.org
Catalysis and Photocatalysis Applications
Coordination polymers derived from Cadmium(II) are notable for their catalytic and photocatalytic prowess. The Lewis acid character of the Cd(II) center, combined with the structural diversity of these polymers, allows for a range of applications in chemical synthesis and pollutant degradation. nih.govnih.gov
The Lewis acid nature of the cadmium(II) center in coordination polymers (CPs) enables their function as effective heterogeneous catalysts for various organic reactions. nih.govnih.gov These solid-state catalysts offer advantages in terms of separation and reusability compared to their homogeneous counterparts. Research has demonstrated their efficacy in key chemical transformations such as Knoevenagel condensation, cyanosilylation, and Henry reactions. nih.govnih.gov
The catalytic activity is often linked to the structural features of the coordination polymer, such as the presence of micropores which can facilitate reactant access to the active metal centers. nih.gov For instance, a coordination polymer with the formula [Cd2(1,4-ndc)2(DMF)2]n has shown catalytic activity for the cyanosilylation of aromatic aldehydes. nih.gov This activity is attributed to the micropores created within the structure following the partial dissociation of dimethylformamide (DMF) molecules. nih.gov Similarly, other cadmium(II) coordination polymers have been successfully employed as heterogeneous catalysts for the Henry reaction. nih.gov
Examples of Heterogeneous Catalysis by Cadmium(II) Coordination Polymers
| Coordination Polymer | Catalyzed Reaction | Reference |
|---|---|---|
| [Cd2(1,4-ndc)2(DMF)2]n | Cyanosilylation of aromatic aldehydes | nih.gov |
| [Cd(3,3′-dbdc)(2,2′-bpy)(H2O)]n | Henry reaction | nih.gov |
| [Cd(4,4′-dbdc)(phen)]n | Henry reaction | nih.gov |
Cadmium(II) acetate is a precursor for various materials, including coordination polymers and cadmium-based nanoparticles (e.g., CdO, CdS, CdSe), that exhibit significant photocatalytic activity. nih.govresearchgate.net These materials are capable of degrading persistent organic pollutants, such as textile dyes and pharmaceuticals, in wastewater under light irradiation. nih.govresearchgate.net The process of photocatalysis transforms these harmful substances into less toxic molecules. researchgate.net
The effectiveness of these photocatalysts is demonstrated in their ability to break down a variety of dyes. For example, cadmium oxide (CdO) and potassium-doped CdO nanoparticles have been used to degrade Eosin B dye, achieving up to 90% degradation in 140 minutes. atu.ie One-dimensional cadmium(II) coordination polymers have shown very good photocatalytic activity in the degradation of Congo Red dye under visible light. researchgate.net Furthermore, composites such as silver-doped Cadmium Selenide/Graphene Oxide loaded on cellulose acetate have demonstrated an enhanced ability to degrade Malachite Green. acs.org Similarly, Cadmium Sulfide (CdS) nanomaterials are effective in the photodegradation of organic azo dyes. researchgate.net
The photocatalytic removal of pharmaceuticals from wastewater is a critical area of research, as conventional treatment methods are often ineffective. researchgate.netmdpi.com Cadmium-based materials are being investigated for this purpose, leveraging their ability to generate highly reactive radicals that can break down complex pharmaceutical compounds. nih.govresearchgate.net
Photocatalytic Degradation of Dyes Using Cadmium-Based Materials
| Pollutant (Dye) | Cadmium-Based Photocatalyst | Key Finding | Reference |
|---|---|---|---|
| Eosin B | Potassium-doped Cadmium Oxide (K-CdO) Nanoparticles | ~90% degradation in 140 minutes. | atu.ie |
| Congo Red (CR) | 1D Cadmium(II) Coordination Polymers | Demonstrated very good photocatalytic activity under visible light. | researchgate.net |
| Malachite Green (MG) | Ag-CdSe/GO@Cellulose Acetate Nanocomposites | Enhanced photocatalytic activity due to synergistic effects. | acs.org |
| Methylene Blue (MB) | ZnO-modified Cellulose Acetate (CA/ZnO) Membrane | Effective degradation of the toxic dye into less harmful components. | mdpi.com |
| Reactive Red Azo Dye (RR141) | Cadmium Sulfide (CdS) Nanoparticles | 95% degradation efficiency under visible light irradiation for 240 minutes. | researchgate.net |
| Indigo Carmine & Fuchsine | CdS and CdSe | Degradation relies on superoxide radicals and photogenerated electrons. | scilit.com |
Gas Storage and Separation Technologies Utilizing Cadmium(II) Coordination Polymers
The porous structures inherent to many Cadmium(II) coordination polymers, also known as metal-organic frameworks (MOFs), make them promising candidates for applications in gas storage and separation. nih.govnih.govnih.govacs.org The design of these materials allows for the creation of frameworks with specific pore sizes and surface functionalities, which are crucial for selective gas adsorption. nih.gov The ability of these porous derivatives to store gases is a recognized application, driven by the need for efficient and safe storage of fuels like hydrogen and methane, as well as the capture of greenhouse gases such as carbon dioxide. nih.govnih.gov The functionality of these MOFs is primarily determined by the nature of the organic ligands and the metal centers used in their construction. nih.govacs.org
Precursors for Advanced Material Synthesis (e.g., nano-CdO generation)
Cadmium(II) acetate is a widely used precursor for the synthesis of various advanced materials, most notably cadmium oxide (CdO) nanoparticles. nih.govnih.gov Cadmium(II) coordination polymers, often synthesized from cadmium acetate, can be thermally decomposed to generate nano-CdO. nih.govnih.gov
A specific method involves synthesizing a cadmium(II) nano coordination compound, [Cd(dmph)I2], from cadmium(II) acetate. semnan.ac.irdoaj.org This compound, when calcined at elevated temperatures (e.g., 700 °C) under an air atmosphere, yields pure phase CdO nanoparticles. semnan.ac.irdoaj.org The sonochemical method used for creating the precursor compound can significantly reduce reaction times and temperatures, as well as the particle sizes of the final products. semnan.ac.ir
Beyond CdO, cadmium acetate is also a key starting material for other important nanomaterials. It is used to produce cadmium sulfide (CdS) nanoparticles and CdO thin films, which are integral to phototransistors, gas sensors, and diodes. alfachemic.com It also serves as a precursor for cadmium selenide (CdSe) and related semiconductor materials. wikipedia.org
Electrochemical Device Components (e.g., Gate Dielectrics, Battery Materials)
Materials derived from Cadmium(II) acetate are finding applications in electronic and electrochemical devices. nih.govnih.gov Cadmium(II) coordination polymers have been identified for potential use in electronic components such as gate dielectrics. nih.gov A gate dielectric is a critical material in a field-effect transistor (FET), and the properties of materials derived from cadmium could be tailored for such applications.
In the realm of energy storage, cadmium-based materials are being explored for battery applications. nih.gov Specifically, their use as cathodes in lithium-selenium (Li-Se) batteries has been noted. nih.gov More recently, research into aqueous cadmium-metal batteries has shown promise. nih.gov A fast-kinetics electrolyte composed of Cadmium chloride (CdCl2) and Ammonium chloride (NH4Cl) has been developed to enable dendrite-free and corrosion-resistant performance of the cadmium negative electrode. nih.gov This system achieves a high Coulombic efficiency of 99.93% and is compatible with various types of positive electrodes, indicating its potential for creating robust and scalable aqueous batteries for sustainable energy storage. nih.gov
Environmental Chemical Behavior and Transport Mechanisms
Cadmium Speciation in Aquatic and Soil Environments
Influence of pH, Salinity, and Redox Potential on Cadmium Mobility
The mobility of cadmium in soils and aquatic systems is significantly governed by pH, salinity, and redox potential. In aqueous solutions, cadmium generally exists as the divalent Cd²⁺ ion. nih.gov It is primarily mobilized under oxic and acidic conditions. nih.gov
pH: The pH of the soil and water is a master variable controlling cadmium's solubility and mobility. At lower pH values (acidic conditions), the concentration of H⁺ ions is high, leading to increased competition with Cd²⁺ for binding sites on soil particles, which in turn increases the mobility of cadmium. nih.gov As the pH increases (alkaline conditions), the solubility of cadmium decreases due to the precipitation of cadmium hydroxide (Cd(OH)₂). nih.govasterionstc.com Many heavy metals, including cadmium, are amphoteric, meaning their solubility reaches a minimum at a specific pH. asterionstc.com Research has shown that in acidic pH ranges (from 4 to 6), the adsorption of cadmium is more pronounced, and the efficiency of adsorption increases with rising pH. researchgate.net
Salinity: Increased salinity can enhance the mobility of cadmium. In saline environments, cadmium can form soluble complexes with chloride ions (e.g., CdCl⁺). nih.govmdpi.com This complexation can keep cadmium in the dissolved phase, thereby increasing its mobility and potential for transport in groundwater and surface water. nih.govnih.gov Studies have indicated that with the exception of copper, the majority of metals, including cadmium, tend to desorb into the soluble media with the introduction of high salinity. mdpi.com
Redox Potential: The redox potential (Eh) of the environment also plays a crucial role in cadmium speciation and mobility. In oxidizing environments, cadmium is predominantly found as the mobile Cd²⁺ ion. nih.gov However, under reducing (anoxic) conditions, such as those found in flooded soils or sediments, sulfate-reducing bacteria can convert sulfate to sulfide (B99878). researchgate.net This sulfide readily reacts with Cd²⁺ to form insoluble cadmium sulfide (CdS), which significantly reduces its mobility. nih.govresearchgate.net Changes in moisture content can alter the redox potential of soils; for instance, increasing moisture can lead to a rise in Eh. mdpi.com
The interplay of these factors is complex. For example, in a study on Cd-contaminated soil, an increase in moisture content led to a rise in redox potential and a decrease in pH, which in turn caused the transformation of less mobile cadmium species to the more mobile exchangeable state. mdpi.com
Complexation with Organic Matter and Inorganic Ligands
Cadmium has the ability to form complexes with both dissolved organic matter (DOM) and various inorganic ligands, which influences its transport and bioavailability.
Organic Matter: Dissolved organic matter, such as humic and fulvic acids, contains functional groups like carboxyl and hydroxyl groups that can bind with cadmium ions. mdpi.com The formation of these cadmium-organic complexes can either enhance or decrease cadmium mobility. In some cases, soluble organo-cadmium complexes can increase the concentration of cadmium in the aqueous phase, facilitating its transport. nih.govnih.gov Conversely, solid-phase organic matter in soil can strongly adsorb cadmium, thereby reducing its mobility. nih.gov The interaction between cadmium and organic matter is a key factor in its passivation in soils. mdpi.com
Inorganic Ligands: In aquatic systems, cadmium can form complexes with a range of inorganic ligands. Besides chloride, as mentioned earlier, cadmium can also form soluble complexes with sulfate (CdSO₄) and nitrate (B79036) (CdNO₃). nih.govmdpi.com The formation of these inorganic complexes can keep cadmium in solution, preventing its adsorption to soil and sediment particles and thus increasing its mobility. nih.govnih.gov
Formation of Insoluble Precipitates (e.g., Sulfides, Hydroxides)
The precipitation of insoluble cadmium compounds is a major mechanism for its immobilization in the environment.
Sulfides: Under reducing conditions, the formation of cadmium sulfide (CdS) is a significant process that controls the solubility of cadmium. nih.gov Metal sulfides, in general, have very low solubility compared to their hydroxide counterparts. asterionstc.comencyclopedia.pub The precipitation of CdS is favored over a wide pH range in the presence of sulfide ions. nih.gov This process is particularly important in anoxic environments like flooded paddy soils, where sulfate reduction leads to sulfide production, causing cadmium to precipitate and become less available for plant uptake. researchgate.net
Hydroxides: In neutral to alkaline environments, cadmium can precipitate as cadmium hydroxide (Cd(OH)₂). nih.gov The formation of metal hydroxides is a common method for removing heavy metals from industrial wastewater. asterionstc.com As the pH of a solution increases, the solubility of many metal hydroxides, including cadmium hydroxide, decreases, leading to their precipitation out of the solution. asterionstc.com
The following table summarizes the key factors influencing cadmium speciation and mobility:
| Factor | Influence on Cadmium Mobility | Predominant Cadmium Species/Process |
| Low pH (Acidic) | Increases mobility | Free Cd²⁺ ions |
| High pH (Alkaline) | Decreases mobility | Precipitation as Cd(OH)₂ |
| High Salinity | Increases mobility | Formation of soluble Cd-chloride complexes (e.g., CdCl⁺) |
| Oxidizing Conditions | Increases mobility | Free Cd²⁺ ions |
| Reducing Conditions | Decreases mobility | Precipitation as CdS |
| Organic Matter | Can increase or decrease mobility | Formation of soluble or insoluble Cd-organic complexes |
| Inorganic Ligands (e.g., SO₄²⁻, NO₃⁻) | Increases mobility | Formation of soluble inorganic complexes (e.g., CdSO₄) |
Adsorption and Desorption Processes of Cadmium(II) Ions on Environmental Matrices
The interaction of cadmium(II) ions with the surfaces of environmental matrices such as soils, sediments, and clays is a key process controlling their transport and bioavailability. This interaction is governed by adsorption and desorption phenomena.
Adsorption Kinetics and Thermodynamics
Adsorption Kinetics: The rate at which cadmium is adsorbed onto environmental surfaces is a crucial aspect of its environmental behavior. Adsorption of Cd(II) is often characterized by an initial rapid phase followed by a slower attainment of equilibrium. nih.govmdpi.com The initial fast reaction, which can account for over 95% of the total adsorption, is often attributed to the readily available external surface sites of the adsorbent. nih.gov
Kinetic studies frequently show that the adsorption of cadmium onto various soil components follows a pseudo-second-order model. nih.govmdpi.commdpi.com This model suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. uwo.ca The pseudo-second-order rate constants have been observed to decrease with an increase in the particle size of the adsorbent, indicating that smaller particles with larger surface areas have faster adsorption rates. nih.gov
Thermodynamics: Thermodynamic parameters provide insight into the spontaneity and nature of the adsorption process. The change in Gibbs free energy (ΔG⁰) for cadmium adsorption is typically negative, indicating that the process is spontaneous. nih.govnih.gov The enthalpy change (ΔH⁰) is often positive, suggesting that the adsorption process is endothermic, meaning that an increase in temperature favors the adsorption of cadmium. nih.govuwo.ca The positive entropy change (ΔS⁰) indicates an increase in randomness at the solid-solution interface during the adsorption process. nih.gov
The following table presents a summary of thermodynamic parameters for cadmium adsorption on different materials:
| Adsorbent | ΔG⁰ (kJ/mol) | ΔH⁰ (kJ/mol) | ΔS⁰ (J/mol·K) | Reference |
| Yellow-brown soil fractions | Negative | Positive | Positive | nih.gov |
| Functionalized Chitosan | Negative | Positive | Positive | nih.gov |
| Nano zerovalent iron | Negative | Positive | Positive | uwo.ca |
Role of Surface Active Sites in Cadmium Uptake
The adsorption of cadmium onto environmental matrices is fundamentally dependent on the presence of surface active sites. These sites are specific locations on the surface of materials like clay minerals, metal oxides, and organic matter that can bind with cadmium ions.
Nature of Active Sites: These active sites are often associated with functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH₂) groups present on the surface of the adsorbent. mdpi.commdpi.com For instance, Fourier-transform infrared spectroscopy (FTIR) analysis has shown that amide I groups can be involved in the biosorption of cadmium onto activated sludge. nih.gov In the case of manganese oxides, the large specific surface area and abundant active adsorption sites allow for the specific adsorption of cadmium through the formation of inner-layer complexes. mdpi.com
Mechanism of Uptake: The uptake of cadmium at these active sites can occur through various mechanisms, including:
Ion Exchange: Cadmium ions can displace other cations (e.g., Ca²⁺, Mg²⁺, H⁺) from the exchange sites on the surface of clay minerals and organic matter.
Chemisorption: This involves the formation of chemical bonds between cadmium ions and the functional groups on the adsorbent surface, leading to a more stable and less reversible adsorption. mdpi.com
Complexation: Cadmium can form surface complexes with functional groups on organic matter and metal oxides. mdpi.com
The efficiency of cadmium removal by an adsorbent is directly related to the density and accessibility of these surface active sites. For example, an increase in the mass of an adsorbent in a solution leads to a higher removal efficiency of cadmium due to the increased number of available active sites. researchgate.net
Environmental Fate and Transport of Cadmium(II) Compounds
Cadmium, a non-essential and toxic heavy metal, can persist in the environment and move through various environmental compartments, including the atmosphere, soil, and water. nih.govresearchgate.net Its transport and transformation are influenced by a complex interplay of physical, chemical, and biological factors.
Atmospheric Deposition and Transformation Processes
Cadmium can be released into the atmosphere from both natural and anthropogenic sources. Natural sources include volcanic activity and the weathering of rocks. researchgate.netnih.gov However, human activities such as mining, smelting, fossil fuel combustion, and industrial processes like electroplating are significant contributors to atmospheric cadmium emissions. researchgate.netunep.org
Once in the atmosphere, cadmium compounds can be transported over long distances. nih.gov These compounds are primarily in particulate form and are removed from the atmosphere through wet and dry deposition. canada.ca Wet deposition involves the removal of cadmium particles by precipitation (rain, snow, etc.), while dry deposition is the settling of these particles onto surfaces. The form of cadmium can influence its deposition; for instance, cadmium compounds from high-temperature sources can rapidly oxidize to cadmium oxide. canada.ca
Studies have shown that atmospheric deposition can be a significant source of cadmium to soil-rice systems, contributing a substantial percentage of the cadmium found in rice grains and leaves. nih.gov The bioavailability of cadmium in atmospheric deposition can be higher than that in the soil, making it readily available for plant uptake. nih.gov Atmospheric deposition can also lead to a decrease in soil pH, which in turn increases the amount of exchangeable, and therefore more mobile, cadmium in the soil. nih.gov
Mobility in Soils: Factors Influencing Leaching and Retention
The movement of cadmium in soil is a critical factor in determining its potential to contaminate groundwater and be taken up by plants. ijsrm.net Several key factors influence the mobility and retention of cadmium in soils:
Soil pH: Soil pH is a primary controller of cadmium's solubility and mobility. mdpi.com In acidic soils (low pH), cadmium is more soluble and mobile, increasing the risk of leaching into groundwater and uptake by plants. mdpi.comcdc.gov Conversely, higher soil pH promotes the adsorption of cadmium onto soil particles and the formation of less soluble compounds, reducing its mobility. researchgate.net
Organic Matter: Soil organic matter can act as both a sink and a source for cadmium. researchgate.net It can bind strongly to cadmium, which generally immobilizes it. cdc.gov However, dissolved organic matter can form soluble complexes with cadmium, enhancing its mobility. nih.gov
Clay Minerals and Hydrous Oxides: The presence of clay minerals and hydrous oxides in soil increases the sorption of cadmium, thereby reducing its mobility. nih.gov
Redox Conditions: The redox state of the soil influences cadmium's behavior. In oxic (oxygen-rich) and acidic conditions, cadmium is generally more mobile. nih.gov
Ionic Strength: An increased ionic strength in the soil solution can enhance the mobility of cadmium. nih.gov
The interplay of these factors determines whether cadmium is retained in the soil or leaches into groundwater. ijsrm.net
Bioavailability in Soil-Crop Systems and Environmental Uptake Mechanisms
The bioavailability of cadmium in soil refers to the fraction of total cadmium that is available for uptake by plants and other organisms. semanticscholar.org Cadmium's high mobility in the soil-plant system contributes to its potential to enter the food chain. semanticscholar.orgresearchgate.net
Several factors influence the bioavailability of cadmium to crops:
Soil Properties: As with mobility, soil pH is a crucial factor, with lower pH increasing bioavailability. researchgate.net Other soil properties like organic matter content, clay content, and cation exchange capacity also play a role. mdpi.com
Rhizosphere Processes: The rhizosphere, the soil region directly influenced by plant roots, can have different chemical conditions than the bulk soil. Plant root exudates can lower the pH and release organic compounds that can form complexes with cadmium, affecting its mobility and uptake. researchgate.net
Plant Species and Genotype: Different plant species and even different genotypes within the same species exhibit varying capacities for cadmium uptake and accumulation. mdpi.com
Plants primarily take up cadmium from the soil solution through their roots. nih.gov It is believed that cadmium enters the roots through transporters for essential nutrients like zinc, as no specific cadmium transporter has been identified. semanticscholar.orgresearchgate.net Once inside the plant, cadmium can be transported to the shoots and other edible parts, posing a risk to organisms higher up the food chain, including humans. researchgate.net
Environmental Release Scenarios from Industrial Processes (e.g., Electroplating)
Industrial activities are a major source of cadmium release into the environment. nih.gov The electroplating industry, in particular, has been a significant contributor to cadmium pollution. electrolab2.comnih.gov
In the electroplating process, a layer of cadmium is deposited onto a substrate material to provide corrosion resistance. electrolab2.com This process involves an electroplating bath containing cadmium ions, typically from cadmium sulfate or cadmium cyanide. electrolab2.com Environmental releases can occur through several pathways:
Wastewater Discharge: The rinsing of plated parts and the disposal of spent electroplating solutions can generate wastewater containing high concentrations of cadmium. proplate.comtifac.org.in If not properly treated, this wastewater can contaminate water bodies and soil. proplate.com
Sludge Disposal: The treatment of electroplating wastewater often results in a sludge that is rich in cadmium and other heavy metals. tifac.org.in Improper disposal of this sludge can lead to soil and groundwater contamination.
Air Emissions: The electroplating process can also release cadmium-containing fumes and aerosols into the atmosphere, which can then be deposited onto surrounding land and water. proplate.com
Regulatory measures and technological advancements have led to a significant decrease in cadmium emissions from the electroplating industry over time. cadmium.org
Analytical Methodologies for Environmental Cadmium Detection
Accurate and sensitive analytical methods are essential for monitoring cadmium levels in the environment to assess contamination and ensure public health.
Spectrophotometric Detection Methods
Spectrophotometry is a widely used technique for the determination of trace amounts of cadmium in various environmental samples, including water, soil, and biological materials. banglajol.inforesearchgate.net This method is valued for its simplicity, sensitivity, and cost-effectiveness. nih.gov
The principle behind spectrophotometric detection of cadmium involves the reaction of cadmium ions with a specific chromogenic reagent to form a colored complex. The intensity of the color, which is proportional to the cadmium concentration, is then measured using a spectrophotometer at a specific wavelength.
Several reagents have been developed for the spectrophotometric determination of cadmium. For example, 1,2-dihydroxy anthraquinone-3-sulphonic acid, sodium salt (Alizarin Red S) reacts with cadmium in a slightly acidic solution to form a deep greenish-yellow chelate with an absorption maximum at 422 nm. banglajol.info Another reagent, 5,7-dibromo-8-hydroxyquinoline (DBHQ), forms a greenish-yellow chelate with cadmium in a slightly acidic solution, with an absorption maximum at 396 nm. researchgate.net
The development of new and improved reagents continues to enhance the sensitivity and selectivity of spectrophotometric methods for cadmium detection. tandfonline.com These methods can be applied to a wide range of real-world samples, including industrial effluents, environmental waters, and biological tissues. researchgate.nettandfonline.com
Interactive Data Table: Comparison of Spectrophotometric Reagents for Cadmium Detection
| Reagent | pH/Acidity | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (ng cm⁻²) |
| Alizarin Red S | 0.005 - 0.05M H₂SO₄ | 422 | 2.24 x 10³ | 20 |
| 5,7-dibromo-8-hydroxyquinoline (DBHQ) | Slightly Acidic | 396 | 5.3 x 10³ | 20 |
| bis-(4-fluoroPM)TCH with pyridine | 4.0 | 390 | 18,660 | 6.0 x 10⁻³ (µg cm⁻²) |
Electrochemical Sensing Approaches (e.g., Voltammetry, Aptamer-modified electrodes, Biosensors)
Electrochemical techniques offer a compelling alternative to traditional analytical methods for the detection of cadmium ions due to their potential for rapid, cost-effective, and on-site analysis. rsc.orgacs.org These methods are based on the measurement of electrical signals (such as current or potential) that result from the interaction between the target analyte and an electrode surface.
Voltammetry
Voltammetry is an electroanalytical method that measures the current response of an analyte to a controlled, variable potential. researchgate.net Various voltammetric techniques, particularly anodic stripping voltammetry (ASV), are widely used for trace cadmium detection. ASV involves a two-step process: a preconcentration step where cadmium ions are reduced and deposited onto the working electrode at a negative potential, followed by a stripping step where the potential is scanned in a positive direction, causing the accumulated cadmium to be re-oxidized, generating a current peak proportional to its concentration. nih.gov
Different modifications of voltammetry and electrode materials have been explored to enhance sensitivity and selectivity for cadmium.
Square Wave Anodic Stripping Voltammetry (SW-ASV) : This is a popular technique that offers high sensitivity. For instance, a glassy carbon electrode modified with silver nanoparticles deposited on poly(1,8-diaminonaphthalene) demonstrated a low detection limit of 19 ng/L for cadmium(II) in water samples. nih.gov Another study utilized a lithographically printed graphite-based electrode covered with Nafion for Cd detection. mdpi.com
Differential Pulse Anodic Stripping Voltammetry (DPASV) : This method has been successfully applied to detect cadmium in various samples, including groundwater and hair dyes. mdpi.comresearchgate.net A sensor based on BiSn nanoparticles on a glassy carbon electrode was designed for Cd(II) detection using DPASV. rsc.org
Linear Sweep Voltammetry (LSV) : A glassy carbon electrode modified with 1,2-di-[o-aminothiophenyl]ethane has been used for cadmium detection with this technique. mdpi.com
The choice of electrode material is crucial. Glassy carbon electrodes (GCE) are commonly used, often modified with materials like bismuth films, nanoparticles (e.g., Au, Ag), metal-organic frameworks (MOFs), and conductive polymers to improve performance. nih.govnih.govmdpi.comacs.org For example, a composite of MOF-5 and polyaniline (PANI) showed high electrocatalytic activity for cadmium oxidation, achieving a detection limit as low as 0.077 ppm. nih.gov
Aptamer-modified electrodes
Aptamers are single-stranded DNA or RNA sequences that can bind to specific targets, including metal ions, with high affinity and specificity. mdpi.comfrontiersin.org When used as the recognition element in a sensor, they form the basis of "aptasensors." nih.gov Electrochemical aptasensors leverage the conformational change of the aptamer upon binding to cadmium, which alters the electrochemical signal. mdpi.com
These sensors can operate on a "signal-on" or "signal-off" mechanism. In a "signal-on" strategy, the binding of Cd2+ causes a structural change in the aptamer that brings a redox label (like methylene blue) closer to the electrode surface, increasing the electrochemical signal. mdpi.com The development of aptasensors is a robust detection tool, offering high selectivity even in complex sample matrices. nih.govmdpi.com For instance, a label-free electrochemical aptasensor based on diazonium electrodeposition has been developed for cadmium detection in water. nih.gov
Biosensors
Biosensors integrate a biological recognition element with a physicochemical transducer to detect a target analyte. nih.gov In addition to aptamers, whole cells and enzymes can be used for cadmium detection.
Whole-cell biosensors (WCBs) are genetically engineered microorganisms that produce a measurable signal, such as fluorescence or a color change, in the presence of a specific substance like cadmium. igem.orgresearchgate.net The principle often relies on a cadmium-responsive promoter that controls the expression of a reporter gene (e.g., green fluorescent protein, gfp). igem.orgresearchgate.net For example, a biosensor using Escherichia coli DH5α was developed based on the cadC gene and cad promoter from Staphylococcus aureus plasmid pI258. igem.orgresearchgate.net This sensor demonstrated a detection limit of 10 µg/L within 15 minutes, which could be lowered to 5 µg/L by increasing the incubation time. researchgate.net Another study developed a highly sensitive WCB in P. putida KT2440 incorporating a negative feedback amplifier, which achieved a remarkable detection limit of 0.1 nM, a 400-fold improvement over the circuit without the amplifier. researchgate.netfrontiersin.org These biosensors offer high specificity and sensitivity for environmental monitoring. frontiersin.orgresearchgate.net
Advanced Atomic Spectroscopy Techniques (e.g., AAS, ICP-MS, AFS, ICP-OES)
Advanced atomic spectroscopy techniques are standard analytical methods for the determination of trace elements, including cadmium, in environmental and biological samples. acs.orgmdpi.comnih.gov These methods are known for their high sensitivity and accuracy, though they often require sophisticated instrumentation and sample pretreatment. igem.orgmdpi.com
Atomic Absorption Spectrometry (AAS)
AAS is a common and well-established technique for measuring cadmium concentrations in various samples like water, soil, and biological tissues. olympianwatertesting.com The principle involves measuring the absorption of light by free atoms in a gaseous state. azom.com A sample is vaporized and atomized, and a beam of light at a wavelength specific to cadmium (typically 228.8 nm) is passed through the atomic vapor. olympianwatertesting.comoiv.int The amount of light absorbed is proportional to the concentration of cadmium in the sample. olympianwatertesting.comazom.com
Flame Atomic Absorption Spectrometry (FAAS) : In FAAS, a flame is used to atomize the sample. azom.com While widely used, it may lack the required sensitivity for very low cadmium concentrations found in some environmental samples. azom.com Preconcentration techniques are often employed to overcome this limitation. azom.comresearchgate.net
Graphite Furnace Atomic Absorption Spectrometry (GFAAS) : Also known as Electrothermal Atomic Absorption Spectrometry (ETAAS), this technique uses a graphite tube furnace to atomize the sample. olympianwatertesting.comoiv.int GFAAS offers significantly higher sensitivity than FAAS and can detect cadmium at levels as low as 0.1 parts per billion (ppb) in water samples. olympianwatertesting.com It is suitable for analyzing a wide range of sample types, including solids, liquids, and gases. olympianwatertesting.com
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive multi-element technique capable of detecting metals at ultra-trace levels. wjpls.org The sample is introduced into an argon plasma, which reaches temperatures of about 10,000 K, where it is desolvated, atomized, and ionized. ymerdigital.com The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. researchgate.net
ICP-MS is one of the most powerful tools for cadmium analysis due to its excellent detection limits (in the parts-per-trillion range), high throughput, and ability to perform isotope dilution analysis for high accuracy. wjpls.orgnih.govnist.gov However, it can be susceptible to spectral interferences, where polyatomic or isobaric ions have the same mass-to-charge ratio as the target cadmium isotope. researchgate.netnist.gov For example, molybdenum (Mo) and tin (Sn) can form oxides and other species that interfere with cadmium isotopes. nist.gov Advanced ICP-MS systems and sample preparation procedures can mitigate these interferences. nist.gov
Atomic Fluorescence Spectrometry (AFS)
AFS is another sensitive technique used for the determination of heavy metals. nih.gov In AFS, atoms in a flame or furnace are excited by a light source. The excited atoms then de-excite, emitting radiation (fluorescence) at a characteristic wavelength, which is detected. The intensity of the fluorescence is proportional to the concentration of the analyte. AFS is recognized as a standard analytical method for detecting heavy metal ions. acs.orgresearchgate.net
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES, also known as Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), uses the same high-temperature plasma source as ICP-MS to excite atoms. ymerdigital.com However, instead of detecting ions with a mass spectrometer, ICP-OES measures the characteristic wavelengths of light emitted as the excited atoms return to their ground state. pjoes.com The intensity of the emitted light is directly proportional to the concentration of cadmium in the sample.
ICP-OES is a robust and widely used technique for multi-element analysis, offering good sensitivity (in the parts-per-billion range) and a wide analytical range. ymerdigital.comtandfonline.com However, for cadmium analysis, ICP-OES can suffer from spectral interferences. For example, arsenic can interfere with the cadmium emission line at 228.8 nm, potentially leading to erroneously high results, particularly in soil samples with high arsenic content. nih.gov Careful selection of analytical wavelengths (e.g., 214.439 nm or 226.502 nm) and correction methods are necessary to ensure accurate quantification. pjoes.comtandfonline.comnih.gov
Q & A
Q. What are the critical safety precautions for handling Cadmium(II) acetate hydrate in laboratory settings?
Cadmium(II) acetate hydrate requires stringent safety measures due to its acute toxicity (H301, H330), carcinogenicity (H350), and organ toxicity (H372) . Key precautions include:
- Using local exhaust ventilation and fume hoods to minimize inhalation of dust or vapors.
- Wearing nitrile gloves , lab coats , and eye protection (goggles or face shields) to prevent skin/eye contact.
- Storing the compound in airtight containers away from incompatible substances (e.g., strong oxidizers) and moisture .
- Implementing waste segregation protocols to avoid environmental contamination, as it is highly toxic to aquatic life (H410) .
Q. How is Cadmium(II) acetate hydrate typically synthesized and characterized?
Synthesis often involves reacting cadmium oxide or carbonate with acetic acid under controlled conditions. For example:
- Stepwise neutralization : Cadmium carbonate is added to glacial acetic acid in a molar ratio of 1:2, followed by heating at 60–80°C until complete dissolution. The solution is filtered and crystallized at room temperature .
- Characterization methods :
- Elemental analysis (EA) to verify Cd, C, H, and O content.
- FT-IR spectroscopy to identify acetate ligand vibrations (e.g., asymmetric COO⁻ stretch at ~1560–1600 cm⁻¹) .
- X-ray diffraction (XRD) for crystal structure determination, particularly in coordination polymers .
Q. What storage conditions ensure the stability of Cadmium(II) acetate hydrate?
- Store in a cool, dry place (<25°C) under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis or oxidation.
- Use ADR-compliant packaging (e.g., polyethylene-lined containers) to avoid moisture ingress .
- Regularly monitor for discoloration or clumping, which may indicate decomposition.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of Cadmium(II) acetate hydrate?
Discrepancies often arise from variations in hydration states or impurities. Methodological approaches include:
- Replicating experiments under standardized conditions (e.g., temperature, solvent purity) and cross-referencing with peer-reviewed literature .
- Conducting thermogravimetric analysis (TGA) to quantify hydration water content and correlate it with solubility data .
- Validating results using multiple characterization techniques (e.g., EA + XRD + IR) to confirm compound integrity .
Q. What strategies are recommended for assessing ecological risks of Cadmium(II) acetate hydrate when ecotoxicological data are limited?
Despite gaps in bioaccumulation and degradation data (PBT/vPvB assessments unavailable), researchers can:
- Perform acute toxicity assays using model aquatic organisms (e.g., Daphnia magna) to determine LC50 values .
- Apply read-across methodologies from structurally similar compounds (e.g., cadmium sulfate hydrate), which show long-term aquatic toxicity (H410) .
- Model soil mobility using column experiments to estimate leaching potential, given its high solubility in water .
Q. How can reaction conditions be optimized to improve the yield of Cadmium(II) acetate hydrate-derived coordination polymers?
Key parameters include:
- Ligand-to-metal ratio : A 2:1 molar ratio of N,N-dimethylethylenediamine to Cd(II) acetate enhances chelation and polymer formation .
- Solvent selection : Methanol or ethanol improves ligand solubility and reduces side reactions compared to aqueous systems .
- Reaction duration : Extended reflux (48–72 hours) increases crystallinity, as evidenced by sharper XRD peaks .
Q. What experimental approaches address gaps in toxicological data (e.g., reproductive toxicity) for Cadmium(II) acetate hydrate?
- Conduct in vitro assays using human cell lines (e.g., HEK293) to assess genotoxicity (H340) and organ-specific effects (H372) .
- Collaborate with regulatory bodies to access REACH dossiers or CLP classifications for hazard extrapolation .
- Design long-term exposure studies in rodent models to evaluate cumulative toxicity, aligning with OECD guidelines .
Methodological Notes
- Data validation : Cross-check experimental results against databases like NIST Chemistry WebBook (avoiding unverified sources) .
- Ethical compliance : Adhere to institutional safety protocols for hazardous waste disposal and animal testing .
- Replication : Document procedures in sufficient detail (e.g., solvent purity, equipment calibration) to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
